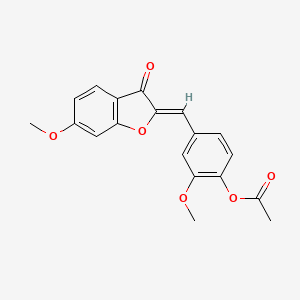

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-15-7-4-12(8-17(15)23-3)9-18-19(21)14-6-5-13(22-2)10-16(14)25-18/h4-10H,1-3H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPACIOUKIEESI-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of methoxy groups and the acetate moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate may possess anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a lead compound in cancer drug development.

Antioxidant Properties

The structural features of this compound contribute to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics .

Synthetic Routes

The synthesis of this compound involves several steps, typically including the formation of the benzofuran core followed by functionalization with methoxy and acetate groups. Key synthetic parameters include reaction temperature, solvent choice, and reaction time .

Table 1: Synthetic Methods Overview

| Step | Description | Conditions |

|---|---|---|

| 1 | Synthesis of benzofuran core | Acidic conditions, reflux |

| 2 | Methoxy group introduction | Base-catalyzed reaction |

| 3 | Acetate formation | Esterification reaction |

These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies often involve binding assays with proteins or nucleic acids, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and acetate groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

Compared to other benzofuran derivatives, (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate is unique due to its specific substitution pattern and functional groups. Similar compounds include:

2-methoxybenzofuran: Lacks the additional methoxy and acetate groups.

4-methoxybenzofuran: Similar core structure but different substitution pattern.

Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the acetate moiety

Biological Activity

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities based on current research findings.

Structural Overview

The compound features a unique structural design characterized by the presence of:

- Methoxy groups : Contributing to its lipophilicity and potential biological interactions.

- Benzofuran moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Acetate functionality : Implicating potential reactivity and interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

- Methoxylation : Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate.

- Aldol Condensation : Key step involving the reaction between the benzofuran derivative and a suitable aldehyde to achieve the (Z)-configuration.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Klebsiella pneumoniae | Moderate |

In vitro tests have shown that the compound can inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that compounds with similar structures to this compound may possess anticancer properties. The benzofuran core is known for its ability to intercalate with DNA, potentially disrupting cancer cell proliferation. Specific studies have demonstrated:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antibacterial effects of various derivatives, including this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents .

- Anticancer Research : Investigations into structurally related compounds revealed significant cytotoxicity against several cancer cell lines, suggesting that this compound may share similar properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the Z-configuration of the exocyclic double bond in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing Z/E isomers. For example, irradiation of the methoxy protons at the 6-position (benzofuran) may show NOE correlations with the adjacent methylidene proton, confirming spatial proximity in the Z-configuration. X-ray crystallography (as employed in structurally similar benzofuran derivatives ) provides unambiguous confirmation of stereochemistry and molecular geometry. Additionally, UV-Vis spectroscopy can detect conjugation patterns characteristic of the Z-isomer.

Q. What synthetic strategies are effective for constructing the benzofuran-3-one core?

- Methodological Answer : The benzofuran-3-one moiety can be synthesized via aldol condensation between a substituted salicylaldehyde derivative and a ketone, followed by cyclization under acidic conditions. demonstrates the use of Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to append functional groups to the benzofuran scaffold . Alternative routes include oxidative cyclization of 2-hydroxyacetophenones using iodine/DMSO systems.

Q. How should researchers handle discrepancies in reported melting points or spectral data?

- Methodological Answer : Discrepancies may arise from polymorphism, solvate formation, or impurities. Purity assessment via HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) can identify polymorphic forms . Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) ensures structural consistency. For unresolved issues, replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is advised.

Advanced Research Questions

Q. What computational approaches predict the reactivity of the exocyclic double bond toward electrophiles or nucleophiles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the electron-deficient α,β-unsaturated ketone in the benzofuran ring may exhibit higher susceptibility to nucleophilic attack, as seen in analogous systems . Molecular dynamics simulations further elucidate solvent effects on reaction pathways.

Q. How can crystallization challenges be mitigated for this compound?

- Methodological Answer : Failed crystallization attempts may stem from conformational flexibility or poor lattice energy. Techniques include:

- Solvent screening : Use high-throughput platforms to test polar aprotic (e.g., DMF) vs. non-polar (e.g., hexane) mixtures.

- Additive-induced crystallization : Co-crystallization agents like crown ethers (as in ) can stabilize specific conformers .

- Temperature-gradient methods : Slow cooling from near-boiling points promotes ordered crystal growth, as applied in for related acetates .

Q. What mechanistic insights explain the stability of the acetate ester under basic conditions?

- Methodological Answer : Hydrolysis kinetics can be studied via pH-dependent NMR monitoring. The acetate group’s stability is influenced by steric hindrance from the methoxy substituents and resonance stabilization of the benzofuran system. Comparative studies with derivatives lacking the 2-methoxy group (e.g., ) reveal accelerated hydrolysis rates, highlighting steric/electronic effects . For long-term storage, anhydrous conditions (-20°C under argon) are recommended, as extrapolated from acetate stability data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.